Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt
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Overview
Description
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt is a complex organic compound that features a thiazole ring and a thiophene ring These heterocyclic structures are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a thiazole derivative is reacted with a thiophene derivative in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to improve selectivity, reduce waste, and enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Thiophene derivatives: Used in various chemical and biological applications.
Uniqueness
What sets acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt apart is its unique combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in both research and industrial applications .
Properties
CAS No. |
83089-55-8 |
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Molecular Formula |
C9H5N2NaO3S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
sodium;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C9H6N2O3S2.Na/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
InChI Key |
WASWDGJWDFNTQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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